molecular formula C23H23FN6O B606329 BPN-15606 CAS No. 1914989-49-3

BPN-15606

カタログ番号: B606329
CAS番号: 1914989-49-3
分子量: 418.48
InChIキー: JZCREVMHGYOLRL-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BPN-15606 is a potent oral modulator of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta levels and plaque formation in preclinical models, making it a potential candidate for Alzheimer’s disease therapy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BPN-15606 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography to obtain the final product .

化学反応の分析

Types of Reactions

BPN-15606 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s pharmacological properties .

科学的研究の応用

Pharmacological Studies

Efficacy in Animal Models:

  • Cognitive Impairment and Amyloid Plaque Load:
    • In preclinical studies using PSAPP transgenic mice (a model for AD), BPN-15606 was administered to both pre-plaque (3-month-old) and post-plaque (6-month-old) mice. The results indicated that treatment prior to significant amyloid pathology significantly attenuated cognitive deficits and reduced amyloid plaque load, microgliosis, and astrogliosis .
    • A study involving Ts65Dn mice (a model for Down syndrome-related AD) demonstrated that this compound treatment led to significant reductions in Aβ40 and Aβ42 levels in the cortex and hippocampus without affecting full-length APP or its C-terminal fragments .
  • Dose-Dependent Effects:
    • This compound has shown efficacy at low doses (5-10 mg/kg) in reducing Aβ42 levels in both plasma and central nervous system tissues of rats and mice . This highlights its potential as a therapeutic agent with favorable pharmacokinetic properties.

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Notably:

  • Initial investigations indicated a no-observed-adverse-effect level (NOAEL) of 30 mg/kg after single doses in cynomolgus macaques, with emesis noted at higher doses .
  • Following an Ames test indicating potential mutagenicity, additional genetic toxicity assays were mandated by the FDA to ensure safety before clinical trials could proceed .

Comprehensive Data Table

The following table summarizes key pharmacological properties and findings related to this compound:

ParameterValue/Observation
Chemical Structure Pyridazine-derived γ-secretase modulator
Target Peptides Reduces Aβ42; promotes Aβ38/Aβ37 production
Effective Dose Range 5-10 mg/kg in animal models
Efficacy in Cognitive Tests Significant improvement in memory tasks in treated mice
Safety Profile NOAEL: 30 mg/kg; further testing required post-Ames test
Toxicity Studies GLP-compliant studies ongoing; focus on genetic toxicity

Case Studies

  • Alzheimer's Disease Model:
    • In a study involving PSAPP mice, administration of this compound resulted in a marked reduction in cognitive impairment when given before significant plaque formation. This suggests its potential as a preventative therapy for AD .
  • Down Syndrome Model:
    • Ts65Dn mice treated with this compound exhibited normalized neurotrophin signaling deficits and improved synaptic protein levels, indicating broader neuroprotective effects beyond just amyloid modulation .

作用機序

BPN-15606 exerts its effects by modulating the activity of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein into amyloid-beta peptides. By selectively reducing the production of amyloid-beta 42 and amyloid-beta 40 peptides while increasing the production of shorter amyloid-beta peptides, this compound helps to reduce amyloid plaque formation in the brain. This modulation occurs without inhibiting the proteolysis of other gamma-secretase substrates, such as Notch .

類似化合物との比較

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to selectively modulate gamma-secretase activity, reducing amyloid-beta 42 and amyloid-beta 40 production while increasing shorter amyloid-beta peptides. This selective modulation helps to minimize side effects associated with gamma-secretase inhibition, making this compound a promising candidate for Alzheimer’s disease therapy .

特性

CAS番号

1914989-49-3

分子式

C23H23FN6O

分子量

418.48

IUPAC名

(S)-[1-(4-Fluoro-phenyl)-ethyl]-{6-[6-methoxy-5-(4-methyl-imidazol-1-yl)-pyridin-2-yl]-4-methyl-pyridazin-3-yl}-amine

InChI

InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1

InChIキー

JZCREVMHGYOLRL-INIZCTEOSA-N

SMILES

CC1=CC(C2=NC(OC)=C(N3C=C(C)N=C3)C=C2)=NN=C1N[C@H](C4=CC=C(F)C=C4)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BPN-15606;  BPN15606;  BPN 15606

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BPN-15606
Reactant of Route 2
Reactant of Route 2
BPN-15606
Reactant of Route 3
Reactant of Route 3
BPN-15606
Reactant of Route 4
BPN-15606
Reactant of Route 5
Reactant of Route 5
BPN-15606
Reactant of Route 6
Reactant of Route 6
BPN-15606

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。